molecular formula C11H16BrN B1411973 [1-(2-Bromo-5-methylphenyl)ethyl](ethyl)amine CAS No. 1598355-32-8

[1-(2-Bromo-5-methylphenyl)ethyl](ethyl)amine

Cat. No.: B1411973
CAS No.: 1598355-32-8
M. Wt: 242.16 g/mol
InChI Key: NNYJTIFZSJMJCH-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-methylphenyl)ethylamine: is an organic compound that features a brominated aromatic ring and an ethylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-5-methylphenyl)ethylamine typically involves the bromination of a methylphenyl precursor followed by the introduction of an ethylamine group. One common method includes the bromination of 2-methylphenyl ethylamine using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.

Industrial Production Methods: Industrial production of 1-(2-Bromo-5-methylphenyl)ethylamine may involve large-scale bromination processes followed by purification steps to isolate the desired product. Techniques such as recrystallization and chromatography are often employed to achieve high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamine side chain, leading to the formation of corresponding amides or nitriles.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed:

    Oxidation: Formation of amides or nitriles.

    Reduction: Formation of de-brominated products.

    Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

Chemistry: 1-(2-Bromo-5-methylphenyl)ethylamine is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its brominated aromatic ring allows for further functionalization, making it a versatile intermediate.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor in the synthesis of biologically active molecules.

Medicine: The compound’s structure suggests potential applications in medicinal chemistry, where it could be explored for its pharmacological properties. It may be investigated for its activity against specific biological targets, such as enzymes or receptors.

Industry: In the industrial sector, 1-(2-Bromo-5-methylphenyl)ethylamine can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-methylphenyl)ethylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated aromatic ring and ethylamine side chain can influence the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

    1-(2-Chloro-5-methylphenyl)ethylamine: Similar structure but with a chlorine atom instead of bromine.

    1-(2-Fluoro-5-methylphenyl)ethylamine: Contains a fluorine atom in place of bromine.

    1-(2-Iodo-5-methylphenyl)ethylamine: Features an iodine atom instead of bromine.

Uniqueness: The presence of the bromine atom in 1-(2-Bromo-5-methylphenyl)ethylamine imparts unique reactivity compared to its halogenated analogs

Properties

IUPAC Name

1-(2-bromo-5-methylphenyl)-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN/c1-4-13-9(3)10-7-8(2)5-6-11(10)12/h5-7,9,13H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYJTIFZSJMJCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C1=C(C=CC(=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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